molecular formula C16H15N7O B15103535 N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B15103535
M. Wt: 321.34 g/mol
InChI Key: CTYOKOUMVUTQFI-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex heterocyclic compound that combines the structural features of benzimidazole, tetrazole, and pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents These steps may require specific reagents and conditions, such as the use of cyanogen bromide in acetonitrile solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would need to be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The choice of solvents, catalysts, and purification techniques would be critical to ensure the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function . The tetrazole and pyridine rings may enhance the compound’s binding affinity and specificity for these targets . The exact pathways involved can vary depending on the specific application and target.

Properties

Molecular Formula

C16H15N7O

Molecular Weight

321.34 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C16H15N7O/c24-16(11-7-8-15-20-21-22-23(15)10-11)17-9-3-6-14-18-12-4-1-2-5-13(12)19-14/h1-2,4-5,7-8,10H,3,6,9H2,(H,17,24)(H,18,19)

InChI Key

CTYOKOUMVUTQFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

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